molecular formula C30H46O4 B3026714 24-Deacetylalisol O CAS No. 1067510-31-9

24-Deacetylalisol O

Cat. No.: B3026714
CAS No.: 1067510-31-9
M. Wt: 470.7 g/mol
InChI Key: ZQFQEWOYCZTQFY-OZBSICFQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Deacetylalisol O typically involves the extraction and isolation from the rhizomes of Alisma orientale . The process includes silica gel column chromatography to separate the compound from other constituents . Specific reaction conditions and detailed synthetic routes are not widely documented, indicating that the primary method of obtaining this compound is through natural extraction.

Industrial Production Methods: Industrial production of this compound is not well-established, primarily due to its natural origin and the complexity of its structure. The compound is usually produced in small quantities for research purposes, using extraction techniques from plant sources .

Chemical Reactions Analysis

Types of Reactions: 24-Deacetylalisol O can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed studies on the specific reactions and conditions are limited.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and solvents like chloroform, dichloromethane, and ethyl acetate . The exact conditions depend on the desired reaction and the specific experimental setup.

Major Products Formed: The major products formed from the reactions of this compound are not extensively documented. Further research is needed to elucidate the detailed reaction pathways and products.

Mechanism of Action

The mechanism of action of 24-Deacetylalisol O is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. Studies on related compounds suggest that it may modulate pathways involved in lipid metabolism, hepatoprotection, and anti-inflammatory responses . Further research is needed to clarify the exact molecular targets and mechanisms.

Properties

IUPAC Name

(1S,2R,4S,6S,8R,13S,14S,19R)-6-[(1R)-1,2-dihydroxy-2-methylpropyl]-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-17-15-19(25(32)27(4,5)33)34-20-16-30(8)18(24(17)20)9-10-22-28(6)13-12-23(31)26(2,3)21(28)11-14-29(22,30)7/h9-10,17,19-22,25,32-33H,11-16H2,1-8H3/t17-,19+,20+,21+,22+,25-,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFQEWOYCZTQFY-OZBSICFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](O[C@@H]2C1=C3C=C[C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)[C@H](C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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